1-Aziridinemethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
aziridin-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c5-3-4-1-2-4/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWWHLWIKAICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174123 | |
| Record name | 1-Aziridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20276-43-1 | |
| Record name | 1-Aziridinemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020276431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aziridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Aziridinemethanol and Its Chiral Derivatives
Stereoselective Synthesis Approaches
The generation of stereocenters in 1-aziridinemethanol derivatives with high fidelity is crucial for their application in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. To this end, several stereoselective methods have been developed.
Asymmetric Synthesis Strategies
Asymmetric synthesis provides a direct route to chiral aziridines, often employing chiral auxiliaries or catalysts to control the stereochemical outcome. A prominent strategy involves the diastereoselective reaction of chiral imines with nucleophiles. For instance, chiral imines derived from aldehydes and enantiopure amino alcohols can react with sulfur ylides, such as dimethylsulfonium methylide, to produce chiral 2-substituted aziridines. This approach relies on the facial selectivity induced by the existing stereocenter in the imine precursor.
Another powerful asymmetric strategy is the catalytic asymmetric aziridination of aldehydes. This multicomponent reaction can generate aziridine-2-carboxylic esters with high diastereo- and enantioselectivity from a range of aromatic and aliphatic aldehydes. The in situ formation of imines from the aldehyde and an amine in the presence of a chiral catalyst, followed by reaction with a diazo compound, circumvents issues associated with the instability of certain pre-formed imines.
| Catalyst/Auxiliary | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chiral Imines (from R-phenylglycinol) | Aldehydes, Dimethylsulfonium methylide | Chiral 2-substituted aziridines | High | Not reported |
| Chiral Brønsted Acid (from VANOL/VAPOL) | Aldehydes, Amines, Diazoacetates | Aziridine-2-carboxylates | High | High |
This table presents illustrative data from asymmetric synthesis strategies for aziridine (B145994) derivatives.
Chiral Pool Utilization in this compound Synthesis
The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of complex molecules. Natural amino acids, in particular, are excellent precursors for chiral this compound derivatives. L-serine, with its inherent hydroxymethyl and amino groups in a defined stereochemical arrangement, is a prime candidate.
A common approach involves the conversion of the amino acid into a corresponding amino alcohol, which can then undergo cyclization to form the aziridine ring. For example, N-protected serine can be reduced to serinol. The hydroxyl groups of N-protected serinol can be selectively activated, for instance by tosylation or mesylation, followed by intramolecular nucleophilic substitution by the nitrogen atom upon treatment with a base to yield the N-protected 2-hydroxymethylaziridine. This process typically occurs with inversion of configuration at one of the stereocenters.
| Chiral Precursor | Key Transformation Steps | Product |
| L-Serine | N-protection, Reduction to serinol, Selective O-activation, Intramolecular cyclization | Chiral N-protected 2-hydroxymethylaziridine |
| D-Serine | N-protection, Reduction to serinol, Selective O-activation, Intramolecular cyclization | Chiral N-protected 2-hydroxymethylaziridine |
This table outlines the general synthetic sequence for the preparation of chiral 2-hydroxymethylaziridines from the chiral pool of amino acids.
Enantioselective and Diastereoselective Methods
Enantioselective methods aim to create a new stereocenter in a prochiral molecule with a preference for one enantiomer, while diastereoselective methods create a new stereocenter in a molecule that already contains one, leading to the preferential formation of one diastereomer.
A notable example of a diastereoselective method is the addition of organometallic reagents to chiral imines or 1,3-oxazolidines derived from a single chiral source like (R)-phenylglycinol. The existing stereocenter directs the approach of the nucleophile, leading to the formation of the new stereocenter with high diastereoselectivity.
Enzymatic methods have also proven effective for the enantioselective synthesis of 2-hydroxymethylaziridines. The enzymatic desymmetrization of a prochiral precursor, such as N-protected serinol, using a lipase (B570770) can provide enantiomerically enriched mono-acetylated products. These can then be chemically converted to the corresponding chiral aziridines. nih.govnih.govacs.org
| Method | Substrate | Catalyst/Reagent | Outcome |
| Diastereoselective Addition | Chiral imine from (R)-phenylglycinol | Organometallic reagents | High diastereoselectivity |
| Enzymatic Desymmetrization | N-protected serinol | Porcine Pancreatic Lipase (PPL) | Enantiomerically enriched mono-acetate |
This table summarizes examples of enantioselective and diastereoselective methods for the synthesis of chiral aziridine precursors.
Classical and Modern Synthetic Routes
Beyond stereoselective strategies, a range of classical and modern synthetic methods are employed for the preparation of this compound and its derivatives.
Pathways from Precursor Molecules
The synthesis of this compound often begins with readily available precursor molecules that contain the requisite carbon and nitrogen framework. A classical and straightforward approach utilizes 2-amino alcohols. The direct transformation of 2-amino alcohols to N-tosyl aziridines can be achieved in a one-pot procedure through tosylation and subsequent in situ cyclization promoted by a base.
Another versatile precursor is glycidol (B123203) (2,3-epoxy-1-propanol), which can be seen as an oxygen analog of this compound. The ring-opening of glycidol with an amine, followed by activation of the resulting primary hydroxyl group and subsequent intramolecular cyclization, provides a pathway to the aziridine ring.
| Precursor Molecule | Reagents | Product |
| 2-Aminoethanol | Tosyl chloride, Base (e.g., KOH) | N-Tosyl-1-aziridinemethanol |
| Glycidol | Amine, Activating agent for hydroxyl group, Base | 1-Substituted-aziridinemethanol |
This table illustrates common precursor molecules and reagents used in the synthesis of this compound derivatives.
Catalytic Synthesis Approaches
Catalytic methods offer an efficient and atom-economical route to aziridines. While direct catalytic synthesis of this compound is less common, catalytic aziridination of alkenes bearing a hydroxyl group represents a promising approach.
Metal-catalyzed reactions, for instance, using chromium complexes, have shown potential for the aziridination of alkenes containing protic functional groups like alcohols. nih.govrsc.org This allows for the direct conversion of allylic alcohols or their derivatives into the corresponding aziridinemethanols. The catalyst facilitates the transfer of a nitrene group to the double bond.
Organocatalysis has also emerged as a powerful tool in asymmetric synthesis, and its application to aziridination is an active area of research. Chiral organocatalysts can be derived from aziridines themselves and have been shown to be highly efficient in promoting reactions like the asymmetric aldol (B89426) reaction, showcasing the potential for aziridine-based catalysts in other asymmetric transformations. nih.gov
Enzymatic catalysis, as mentioned earlier, provides a highly selective method for preparing chiral precursors to 2-hydroxymethylaziridines through the desymmetrization of prochiral diols. nih.govnih.govacs.org This biocatalytic approach offers mild reaction conditions and excellent enantioselectivity.
| Catalysis Type | Catalyst/Enzyme | Substrate Type | Product Type |
| Metal Catalysis | Chromium tetracarbene complex | Alkenes with alcohol groups | Aziridines with alcohol groups |
| Enzymatic Catalysis | Porcine Pancreatic Lipase (PPL) | N-protected serinol (prochiral diol) | Enantiomerically enriched mono-acetate |
This table provides an overview of different catalytic approaches relevant to the synthesis of this compound and its precursors.
Chemical Reactivity and Transformation Pathways of 1 Aziridinemethanol
Aziridine (B145994) Ring-Opening Reactions
The chemistry of 1-Aziridinemethanol is dominated by nucleophilic ring-opening reactions, a common feature for aziridines. acs.org These reactions provide a versatile pathway to a wide array of functionalized nitrogen-containing compounds. ontosight.aiacs.org The reactivity of the aziridine ring can be significantly enhanced through activation of the nitrogen atom. nih.gov
Nucleophilic Ring Opening Reactions
The strained three-membered ring of this compound is prone to attack by a wide range of nucleophiles. nih.gov This process, driven by the release of ring strain, is a fundamental transformation for synthesizing more complex, biologically relevant molecules like β-functionalized amines. acs.orgmdpi.com Various nucleophiles, including heteroatomic species such as water, alcohols, amines, and halides, as well as carbon-based nucleophiles like enolates and organometallic reagents, can effectively open the aziridine ring. acs.orgacs.orgmdpi.com
The nature of the substituent on the aziridine nitrogen plays a crucial role in the ring's reactivity. Aziridines with electron-withdrawing groups on the nitrogen, referred to as "activated" aziridines, are generally more reactive towards nucleophiles. mdpi.comrsc.org Conversely, "nonactivated" aziridines, which possess electron-donating groups, often require acid catalysis or activation by an electrophile to facilitate ring opening. mdpi.com
The following table summarizes examples of nucleophilic ring-opening reactions of aziridine derivatives.
| Nucleophile | Aziridine Substrate Type | Product Type | Reference(s) |
| Water (H₂O) | N-tosyl aziridines | β-amino alcohols | mdpi.com |
| Amines | N-tosyl aziridines | 1,2-diamines | scribd.com |
| [¹⁸F]Fluoride | Activated aziridine-2-carboxylates | α-[¹⁸F]fluoro-β-alanine | nih.gov |
| Chiral Enolates | N-tosyl-2-substituted aziridines | γ-aminoamide adducts | acs.org |
| Telluride ion | Aziridinemethanol sulfonate esters | Allylic amines | acs.org |
Electrophilic Activation and Aziridinium (B1262131) Ion Formation
For non-activated aziridines, which are relatively inert, electrophilic activation is a key strategy to enhance their reactivity towards nucleophiles. mdpi.com This activation typically involves the protonation or alkylation of the aziridine nitrogen to form a highly reactive aziridinium ion. mdpi.compearson.comwikipedia.org The formation of this quaternary ammonium (B1175870) species significantly increases the ring strain by an estimated 47 kJ/mol, rendering the ring carbons more electrophilic and susceptible to nucleophilic attack. wikipedia.org
Lewis acids, such as aluminum chloride (AlCl₃), and Brønsted acids are commonly employed to activate the aziridine ring. pearson.comacs.org The acid coordinates with the nitrogen atom, making the ring more electrophilic. pearson.com Another method involves the methylation of the aziridine nitrogen using reagents like methyl trifluoromethanesulfonate (B1224126) (MeOTf), which generates a stable, isolable aziridinium ion that readily reacts with nucleophiles. mdpi.com The formation of aziridinium ions can also be achieved through the reaction of N-substituted aziridines with reagents like trifluoroacetic anhydride, leading to an in situ generated reactive intermediate. scribd.com
Regioselectivity in Ring-Opening Processes
The ring-opening of asymmetrically substituted aziridines, such as derivatives of this compound, can potentially yield two different regioisomeric products, depending on which of the two ring carbons is attacked by the nucleophile. acs.orgnih.gov The regioselectivity of this process is a critical aspect of its synthetic utility and is influenced by a combination of steric and electronic factors, the nature of the nucleophile, and the reaction conditions. acs.orgnih.govmdpi.com
In general, under neutral or basic conditions (S_N2-type mechanism), nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the aziridine ring. acs.orgmdpi.com For instance, the reaction of alkyl-N-tosyl aziridines with acid anhydrides catalyzed by a Lewis base results in the nucleophile attacking the less-substituted carbon. mdpi.com
However, under acidic conditions where an aziridinium ion intermediate is formed (S_N1-type mechanism), the regioselectivity can be altered. mdpi.comnih.gov In these cases, the nucleophile may preferentially attack the more substituted carbon if it can better stabilize the resulting partial positive charge (carbocation-like character). mdpi.com For example, the ring-opening of aryl-N-tosyl aziridines under Lewis acid catalysis favors attack at the benzylic position due to electronic stabilization. mdpi.com The choice of catalyst and substituents on the aziridine ring can therefore be used to control the regiochemical outcome of the ring-opening reaction. acs.orgfrontiersin.org
The table below illustrates the regioselectivity observed in different aziridine ring-opening reactions.
| Aziridine Substituent | Reaction Conditions | Site of Nucleophilic Attack | Outcome | Reference(s) |
| γ-ketoalkyl at C2 | Trifluoroacetic acid (TFA) | C2 (substituted carbon) | Regioselective | nih.govfrontiersin.org |
| γ-silylated hydroxyalkyl at C2 | Acetic acid | C3 (unsubstituted carbon) | Regioselective | nih.govfrontiersin.org |
| Alkyl group | Lewis base catalysis | Less-substituted carbon | Steric control | mdpi.com |
| Phenyl group | Lewis acid catalysis | Benzylic carbon | Electronic control | mdpi.com |
| Phenyl group | Lewis base catalysis | Less-substituted carbon | Steric control over electronic | mdpi.com |
Stereochemical Course of Ring-Opening Reactions
The stereochemistry of aziridine ring-opening reactions is a crucial factor in their application for synthesizing chiral molecules. acs.orgnih.gov In many cases, the ring-opening proceeds via an S_N2-type mechanism, which results in an inversion of the stereochemical configuration at the carbon center being attacked. acs.org This stereospecificity is highly valuable in asymmetric synthesis, allowing for the transfer of chirality from the starting aziridine to the product. acs.orgfrontiersin.org
For example, palladium-catalyzed ring-opening cross-coupling reactions of 2-substituted aziridines have been shown to proceed with a stereoinversion, consistent with an S_N2 pathway. acs.org However, the stereochemical outcome is not always straightforward and can be influenced by the reaction conditions. nih.gov In some instances, particularly under harsh conditions such as high temperatures or strong bases, racemization of the product can occur, diminishing the stereoselectivity of the reaction. nih.gov The formation of carbocation-like intermediates in S_N1-type reactions can also lead to a loss of stereochemical integrity. researchgate.net Therefore, careful control of reaction parameters is essential to achieve a desired stereochemical outcome. nih.govgoogle.comwipo.int
Reactions Involving the Hydroxyl Functionality
In addition to the reactivity of the aziridine ring, the hydroxyl group of this compound provides another site for chemical modification. This functionality allows for further elaboration of the molecule, either before or after ring-opening, expanding its synthetic potential. ontosight.ainih.gov
Functional Group Interconversions (e.g., sulfonate esters)
The primary hydroxyl group of this compound and its derivatives can be readily converted into other functional groups. A particularly useful transformation is its conversion into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). acs.orggoogle.comnih.gov This functional group interconversion activates the molecule for subsequent nucleophilic substitution or elimination reactions.
For instance, aziridinemethanol sulfonate esters have been used as precursors for the synthesis of allylic amines. acs.org Treatment of these sulfonate esters with telluride ion leads to a ring-opening reaction to form optically active allylic amines from optically active aziridinemethanols. acs.org Interestingly, this reaction does not require activation of the aziridine nitrogen with an electron-withdrawing group. acs.org In another example, aziridinemethanol tosylates react with tetrathiomolybdate (B108656) to yield thiirane (B1199164) derivatives through a thia-aza-Payne-type rearrangement. nih.govacs.org These transformations highlight how functionalization of the hydroxyl group can lead to novel and synthetically valuable reaction pathways. acs.orgacs.org
Oxidation and Reduction Transformations
The chemical reactivity of this compound is characterized by transformations involving both the hydroxymethyl group and the strained aziridine ring. Oxidation and reduction reactions can selectively target these functionalities, leading to a variety of synthetically useful products.
Oxidation Reactions
The primary alcohol moiety of this compound and its derivatives is susceptible to oxidation to form corresponding aldehydes or carboxylic acids. The choice of oxidizing agent dictates the final product.
Mild oxidizing agents are employed to convert the hydroxymethyl group into an aldehyde without affecting the aziridine ring. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a common method for preparing aziridine-2-carbaldehydes from the corresponding aziridinemethanols. nih.govwikipedia.orgjkchemical.comlibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Another widely used method is the Dess-Martin oxidation, which employs the Dess-Martin periodinane (DMP) reagent. pitt.edualfa-chemistry.comwikipedia.orgtcichemicals.comorganic-chemistry.org This reaction is typically performed in chlorinated solvents like dichloromethane (B109758) at room temperature and is valued for its selectivity and easy workup. wikipedia.org
For the conversion to carboxylic acids, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO4) can oxidize the hydroxymethyl group of N-protected 2-(hydroxymethyl)aziridine derivatives to the corresponding carboxylic acid.
Reduction Transformations
Reduction reactions involving this compound derivatives can proceed in two main ways: reduction of a functional group to yield the parent alcohol or a reductive ring-opening of the aziridine.
The synthesis of 1-aziridinemethanols often involves the reduction of corresponding aziridine esters. High-yield procedures have been developed using hydride reagents like lithium aluminium hydride (LiAlH4) to reduce the ester functionality to the hydroxymethyl group while leaving the aziridine ring intact.
A notable reductive transformation of this compound derivatives involves the telluride-mediated conversion of their sulfonate esters into allylic amines. sci-hub.ru This reaction, termed a "nucleophilic reduction," treats the sulfonate ester (e.g., tosylate or mesylate) with a telluride ion, which is generated by the reduction of elemental tellurium. sci-hub.ru The reaction proceeds through a proposed mechanism where the telluride ion displaces the sulfonate, followed by an intramolecular ring-opening of the aziridine to form a transient tellurium-containing ring. wikipedia.org Subsequent reductive elimination yields the allylic amine and regenerates elemental tellurium, which can be recycled. wikipedia.orgsci-hub.ru A significant advantage of this method is that it does not require an electron-withdrawing activating group on the aziridine nitrogen; in fact, such groups can be detrimental to the reaction. sci-hub.ru This process can be used to generate optically active allylic amines from chiral aziridinemethanols.
Table 1: Summary of Selected Oxidation and Reduction Reactions This table is interactive. Users can sort the data by clicking on the column headers.
| Starting Material | Reagent(s) | Transformation | Product Type | Reference(s) |
|---|---|---|---|---|
| Aziridinemethanol | Swern Oxidation (DMSO, Oxalyl chloride, Et3N) | Oxidation | Aziridine-2-carbaldehyde | nih.govwikipedia.org |
| Aziridinemethanol | Dess-Martin Periodinane (DMP) | Oxidation | Aziridine-2-carbaldehyde | alfa-chemistry.comwikipedia.org |
| N-Boc-2-(hydroxymethyl)aziridine | Potassium permanganate (KMnO4) | Oxidation | N-Boc-aziridine-2-carboxylic acid | |
| Aziridine-2-carboxylate ester | Lithium aluminium hydride (LiAlH4) | Reduction | Aziridinemethanol | |
| Aziridinemethanol sulfonate ester | Telluride ion (from Te(0) reduction) | Reductive Ring-Opening | Allylic amine | wikipedia.orgsci-hub.ru |
Rearrangement Reactions
Derivatives of this compound can undergo significant rearrangement reactions, providing pathways to other heterocyclic systems. A key example is the thia-aza-Payne-type rearrangement.
This unprecedented rearrangement occurs when N-tosyl-aziridinemethanol tosylates are treated with benzyltriethylammonium tetrathiomolybdate under mild conditions. organic-chemistry.org The reaction yields thiirane derivatives as the major product and cyclic disulfides as minor products. organic-chemistry.org The process is considered an analogue of the aza-Payne rearrangement, which typically involves the interconversion of 2,3-epoxy amines and 2-amino-1-epoxides. alfa-chemistry.comnih.govcam.ac.uk
In the thia-aza-Payne rearrangement of aziridinemethanol tosylates, the tetrathiomolybdate acts as a sulfur transfer reagent. nih.gov The proposed mechanism involves nucleophilic attack by the sulfur reagent, leading to the opening of the aziridine ring and subsequent formation of the three-membered thiirane ring. nih.gov This transformation provides a novel route for the synthesis of functionalized thiiranes from readily available aziridinemethanol precursors. organic-chemistry.org A similar rearrangement has also been observed using tetraselenotungstate, leading to selena-aza-Payne type rearrangements. jkchemical.combeilstein-journals.org
Table 2: Thia-aza-Payne Rearrangement of Aziridinemethanol Tosylates This table is interactive. Users can sort the data by clicking on the column headers.
| Substrate | Reagent | Major Product | Minor Product | Reference(s) |
|---|---|---|---|---|
| N-Tosyl-aziridinemethanol tosylate | Tetrathiomolybdate | Thiirane derivative | Cyclic disulfide | organic-chemistry.org |
| 2-Aziridino-cyclohexanol derivative | Tetrathiomolybdate | Thia-bicyclo[3.1.1]heptane or Dithia-bicyclo[3.2.1]octane | - | organic-chemistry.org |
| Aziridinemethanol tosylate | Tetraselenotungstate | (Aminomethyl)selenirane derivative | - | jkchemical.combeilstein-journals.org |
Functionalization at the Aziridine Nitrogen
Direct functionalization of the nitrogen atom in this compound is a crucial transformation for modifying its properties and for its use in further synthesis. The primary methods for this are N-alkylation and N-acylation. However, these reactions can be challenging as the conditions required can sometimes lead to the undesired opening of the strained aziridine ring. sci-hub.ru
N-Alkylation
N-alkylation introduces an alkyl group onto the aziridine nitrogen. This can be achieved using various methods, including the "hydrogen borrowing" or "hydrogen autotransfer" strategy, which allows for the N-alkylation of amines using alcohols as alkylating agents. libretexts.orgchem-station.com This reaction is often catalyzed by transition metal complexes, such as those based on ruthenium, rhodium, or iridium. libretexts.orgchemrxiv.org Another approach involves the direct reaction of the amine with alkyl halides, often promoted by a base like cesium carbonate in a solvent such as DMF. For these methods to be successful with this compound, conditions must be chosen carefully to favor N-alkylation over competing ring-opening reactions.
N-Acylation
N-acylation involves the introduction of an acyl group (R-C=O) onto the aziridine nitrogen, forming an amide. This is a common strategy for protecting the nitrogen or for synthesizing more complex molecules. Typically, a carboxylic acid is activated, for example, by converting it to an acid chloride, which then reacts with the amine. Various coupling reagents developed for peptide synthesis, such as those based on 1-hydroxybenzotriazole (B26582) (HOBt) or phosphonium (B103445) salts, can also be employed for N-acylation under mild conditions. It is important to note that introducing an electron-withdrawing acyl group onto the aziridine nitrogen can activate the ring, making it more susceptible to nucleophilic ring-opening. pitt.edusci-hub.ru This enhanced reactivity can be synthetically useful but must be considered when planning multi-step syntheses. Enzymatic methods, using acylases, have also been developed for the N-acylation of amine-containing compounds under physiological conditions.
Mechanistic Investigations of 1 Aziridinemethanol Reactions
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for aziridines, including 1-Aziridinemethanol, typically involves a combination of experimental and computational methods. The primary reactive feature of the aziridine (B145994) ring is its propensity to undergo nucleophilic ring-opening, driven by the release of significant ring strain, which is approximately 27 kcal/mol acs.org. Most reactions of nonactivated aziridines proceed through the formation of an aziridinium (B1262131) ion intermediate upon interaction with an electrophile nih.gov.
The ring-opening of this compound can be initiated by protonation of the nitrogen atom in the presence of an acid, forming a highly reactive aziridinium ion. This intermediate is then susceptible to attack by a nucleophile. The regioselectivity of the nucleophilic attack is a key aspect of the mechanism and is influenced by steric and electronic factors of the substituents on the aziridine ring, as well as the nature of the nucleophile and the reaction conditions nih.govfrontiersin.org. For an unsubstituted or symmetrically substituted aziridinium ion, the attack can occur at either carbon atom. However, for a substituted aziridine like this compound, the attack is generally directed to the less substituted carbon, following an S\textsubscript{N}2-type mechanism acs.org.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of aziridine reactions. These studies can model the reaction pathways, identify intermediates and transition states, and calculate their relative energies researchgate.netmdpi.com. For instance, DFT calculations on N-substituted aziridines have shown that the nature of the substituent on the nitrogen atom significantly influences the N-inversion energy barrier and the reactivity towards nucleophilic ring-opening researchgate.net. While direct computational data for this compound is scarce, it is reasonable to infer that the hydroxymethyl group will influence the electronic properties of the aziridine ring and, consequently, its reactivity.
A plausible mechanism for the acid-catalyzed ring-opening of this compound with a nucleophile (Nu⁻) is depicted below:
Protonation: The nitrogen atom of this compound is protonated by an acid (H⁺) to form the corresponding aziridinium ion.
Nucleophilic Attack: The nucleophile attacks one of the carbon atoms of the aziridinium ring. The attack at the less substituted carbon (C2) is generally favored.
Ring Opening: The C-N bond cleaves, leading to the formation of the ring-opened product.
Transition State Analysis and Energy Profiles
Transition state analysis and the generation of energy profiles are critical for a quantitative understanding of reaction mechanisms. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of a reaction step. For the ring-opening of aziridines, computational chemistry provides a powerful tool to locate and characterize transition state structures researchgate.net.
In the context of this compound, the transition state for the nucleophilic ring-opening would involve the partial formation of a new bond between the nucleophile and a ring carbon atom, and the partial breaking of the C-N bond. The geometry and energy of this transition state dictate the reaction rate and selectivity.
Energy profiles for aziridine ring-opening reactions typically show the relative energies of the reactants, intermediates, transition states, and products. A representative energy profile for a two-step acid-catalyzed ring-opening of an aziridine is characterized by an initial energy input for the formation of the aziridinium ion, followed by the activation barrier for the nucleophilic attack.
Computational studies on related N-substituted aziridines provide insight into the energetic landscape of these reactions. For example, DFT calculations have been used to determine the activation energies for the ring-opening of various N-substituted aziridines by a cyanide ion researchgate.net. The data in the table below, adapted from studies on analogous systems, illustrates how the substituent on the nitrogen atom can affect the activation energy.
| N-Substituent (R) | Calculated Activation Energy (kcal/mol) for Ring Opening with CN⁻ |
|---|---|
| H | 16.64 |
| Me | 16.97 |
| Ph | 8.91 |
| COPh | 5.75 |
This table presents illustrative data based on computational studies of N-substituted aziridines to demonstrate the influence of the nitrogen substituent on the activation energy of nucleophilic ring-opening. The values are not specific to this compound but provide a conceptual framework. researchgate.net
For this compound, which is an N-unsubstituted aziridine, the activation energy for ring-opening would likely be in the higher range, similar to the parent aziridine (R=H), unless the hydroxymethyl group participates in the reaction, for example, through intramolecular catalysis.
Kinetic Studies of Transformational Pathways
Kinetic studies provide experimental evidence for proposed reaction mechanisms by measuring reaction rates under various conditions. For aziridine reactions, kinetic analysis can help determine the rate-determining step and the influence of reactant concentrations, temperature, and catalysts on the reaction rate.
The rate law for the acid-catalyzed ring-opening of this compound would likely depend on the concentrations of both the aziridine and the acid, and in many cases, also the nucleophile. If the initial protonation is a rapid equilibrium, the rate-determining step would be the subsequent nucleophilic attack on the aziridinium ion.
The table below summarizes hypothetical rate constants for the ring-opening of an aziridine under different catalytic conditions, illustrating how kinetics can be used to compare the efficiency of different catalysts.
| Catalyst | Relative Rate Constant (k_rel) | Reaction Conditions |
|---|---|---|
| None | 1 | Neutral, Room Temperature |
| H⁺ (Brønsted Acid) | 10³ | Acidic, Room Temperature |
| Lewis Acid (e.g., BF₃) | 10⁵ | Anhydrous, Low Temperature |
| Transition Metal (e.g., Pd(0)) | 10⁶ | Specific Ligands, Mild Conditions |
This table provides a conceptual illustration of how kinetic data can be used to assess the influence of catalysts on the rate of aziridine ring-opening reactions. The values are hypothetical and intended for comparative purposes.
Influence of Catalysis on Reaction Mechanisms
Catalysis plays a pivotal role in modulating the reaction mechanisms of aziridines, including enhancing reaction rates and controlling selectivity. Both Brønsted and Lewis acids are commonly employed to activate the aziridine ring towards nucleophilic attack by protonating or coordinating to the nitrogen atom, respectively frontiersin.org.
Transition metal catalysis has emerged as a powerful strategy for the functionalization of aziridines. Metals such as palladium, copper, and rhodium can catalyze a variety of transformations, often proceeding through mechanisms that are distinct from traditional acid-catalyzed pathways acs.orgmdpi.commdpi.com. For example, palladium(0) catalysts can undergo oxidative addition to the C-N bond of an aziridine in an S\textsubscript{N}2 fashion, leading to the formation of an azapalladacyclobutane intermediate mdpi.com. This intermediate can then undergo further reactions, such as reductive elimination or insertion, to afford a diverse range of products.
A study on the copper-catalyzed borylative ring-opening of alkyl aziridines provided both experimental and computational data to elucidate the reaction mechanism mdpi.com. The catalytic cycle was proposed to involve the formation of a copper-boron species that facilitates the nucleophilic attack of the boron moiety on the aziridine ring.
For this compound, the presence of the hydroxyl group could potentially influence catalytic reactions. The hydroxyl group might coordinate to a metal catalyst, leading to substrate-directed reactivity and potentially unique selectivity. An enantioselective synthesis of 2-hydroxymethylaziridines has been achieved through copper-catalyzed desymmetrization, highlighting the role of catalysis in controlling stereochemistry in reactions involving this structural motif researchgate.net.
The choice of catalyst can fundamentally alter the reaction pathway and, consequently, the outcome of the reaction. For instance, while acid catalysis typically leads to ring-opening, certain transition metal catalysts can promote isomerization or cycloaddition reactions mdpi.comwikipedia.org.
Synthetic Applications of 1 Aziridinemethanol As a Chemical Building Block
Utilization in Complex Molecule Synthesis
The inherent reactivity of the aziridine (B145994) ring in 1-aziridinemethanol, particularly its susceptibility to nucleophilic attack, enables its incorporation into intricate molecular frameworks. Nucleophiles can attack the less substituted carbon of the aziridine ring, leading to ring opening and the formation of new carbon-heteroatom bonds. This process is frequently employed to introduce functionalized aminoalkyl chains into larger molecules. For instance, studies have demonstrated the use of this compound in cascade reactions and tandem processes, where sequential transformations build complexity efficiently. The hydroxyl group can also be protected or activated, allowing for selective reactions at either the aziridine or alcohol functionality. Research highlights its role in synthesizing polyfunctional molecules where precise control over stereochemistry and regiochemistry is paramount.
Role in Asymmetric Synthesis and Chiral Induction
This compound itself can be synthesized in enantiomerically pure forms, or its reactions can be rendered stereoselective through the use of chiral catalysts or auxiliaries. When used in its chiral form, it can act as a chiral building block, transferring its stereochemical information to the product molecule. The aziridine ring-opening reactions, when performed under asymmetric catalytic conditions, can lead to the formation of chiral amines with high enantiomeric excess. Furthermore, the hydroxyl group can be derivatized to introduce chiral auxiliaries, influencing the stereochemical outcome of subsequent reactions involving the aziridine moiety. This capability is crucial for the synthesis of enantiomerically pure compounds, which are often required in pharmaceuticals and agrochemicals.
Precursor for Nitrogen-Containing Heterocycles
A significant application of this compound lies in its ability to serve as a precursor for various nitrogen-containing heterocycles. The aziridine ring, upon appropriate activation or reaction with suitable reagents, can be transformed into larger heterocyclic systems. For example, intramolecular cyclization reactions or reactions with bifunctional reagents can lead to the formation of five- or six-membered rings. Specifically, this compound can be converted into substituted piperidines, which are prevalent motifs in many biologically active molecules. Additionally, reactions involving the hydroxyl group and the nitrogen atom of the aziridine, or its ring-opened products, can yield oxazolidinones and related structures. These heterocycles are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Applications in Natural Product Total Synthesis
The structural features of this compound make it an attractive starting material or intermediate in the total synthesis of complex natural products. Natural products often contain intricate arrangements of stereocenters and heterocyclic substructures, requiring versatile building blocks that can introduce specific functionalities and stereochemistry. This compound has been employed in synthetic routes targeting natural products that feature amino alcohol or nitrogen-containing heterocyclic moieties. Its ability to undergo stereoselective ring-opening and subsequent functionalization allows for the controlled construction of key fragments of these complex molecules, contributing to efficient and convergent synthetic strategies.
Derivatization and Functionalization Strategies for 1 Aziridinemethanol
Strategic Derivatization for Enhanced Reactivity or Specific Applications
Derivatization of 1-aziridinemethanol can be strategically employed to enhance its reactivity or to tailor it for specific applications. The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification. For instance, esterification with various acyl chlorides or anhydrides can yield aziridinyl esters, which may exhibit altered solubility or reactivity profiles. Similarly, etherification can lead to aziridinyl ethers.
Furthermore, the aziridine (B145994) ring itself is susceptible to nucleophilic ring-opening reactions. This process can be initiated by various nucleophiles, leading to the formation of β-amino alcohols or their derivatives. The regioselectivity and stereochemistry of these ring-opening reactions are often influenced by the nature of the nucleophile and the reaction conditions, making it a powerful tool for generating diverse molecular scaffolds. For example, reactions involving sulfonate esters of aziridinemethanol can lead to complex rearrangements, such as the thia-aza-Payne rearrangement, yielding thiirane (B1199164) derivatives and cyclic disulfides under mild conditions researchgate.netnih.gov.
Formation of Organometallic Derivatives
The incorporation of this compound or its modified forms into organometallic complexes represents another avenue for functionalization. While direct formation of organometallic derivatives of this compound is not extensively detailed in the provided search results, the broader field of organometallic chemistry demonstrates that molecules with nitrogen and oxygen heteroatoms can act as ligands for various metal centers mdpi.comlibretexts.orgeolss.netmt.com. The aziridine nitrogen, with its lone pair of electrons, and the hydroxyl oxygen can potentially coordinate to metal ions, forming metal complexes. Such complexes could exhibit unique catalytic properties or serve as building blocks in materials science. Research in carbaporphyrin chemistry, for instance, shows that nitrogen-containing macrocycles can form diverse organometallic derivatives with transition metals mdpi.com.
C-H Functionalization Approaches
Direct C-H functionalization offers an atom-economical and efficient route to modify organic molecules by directly transforming C-H bonds into C-C, C-N, or C-O bonds sigmaaldrich.comdmaiti.com. While specific C-H functionalization protocols directly applied to this compound are not explicitly detailed in the provided snippets, the general principles of C-H activation are applicable. For instance, recent advancements in radical-mediated C-H functionalization of alcohols have been reported, involving the incorporation of amine and halide functionalities onto aliphatic alcohols. These methods utilize imidate radical chaperones to achieve vicinal, double C-H functionalization nih.govsci-hub.seosu.edu. Such strategies, if adapted, could potentially functionalize the C-H bonds adjacent to the hydroxyl group or within the aziridine ring, though the latter would likely require highly specific conditions due to ring strain and nitrogen's influence.
Integration into Click Chemistry Frameworks
Click chemistry, a set of highly efficient and reliable reactions, provides a powerful platform for synthesizing complex molecules and materials nih.govorganic-chemistry.orgnih.gov. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, known for its high yields, selectivity, and mild reaction conditions nih.govorganic-chemistry.org. To integrate this compound into click chemistry frameworks, it would need to be functionalized with either an azide (B81097) or an alkyne group.
For example, the hydroxyl group of this compound could be reacted with an alkyne-containing reagent (e.g., propargyl bromide) to form an aziridinyl ether with an alkyne moiety. Alternatively, if the aziridine ring could be opened and functionalized with an azide, or if the hydroxyl group could be converted to an azide, it could then participate in click reactions with complementary alkyne-functionalized molecules. This approach allows for the modular assembly of complex structures, including polymers, bioconjugates, and functional materials nih.govntu.edu.sg.
Theoretical and Computational Studies of 1 Aziridinemethanol
Quantum Chemical Calculations
Quantum chemical calculations provide a fundamental approach to understanding molecular properties by solving the Schrödinger equation, or approximations thereof, for a given molecular system. These methods are crucial for dissecting the electronic structure, predicting reactivity, and modeling reaction pathways.
Electronic Structure Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the electronic structure of molecules like 1-Aziridinemethanol. These calculations can reveal detailed information about electron distribution, molecular orbital energies (HOMO and LUMO), bond lengths, bond angles, and charge distributions. Such data is vital for understanding the intrinsic properties of the molecule and its potential interactions. For instance, studies on similar cyclic systems often involve analyzing charge localization and the nature of bonding within the ring structure, which directly influences reactivity. While specific electronic structure data for this compound from the provided search results is not directly detailed, the general principles of quantum chemistry are applied to understand such molecules. nih.govarxiv.orgaps.orgfrontiersin.org
Reaction Pathway Modeling and Transition State Characterization
A significant application of quantum chemistry is the modeling of reaction pathways and the characterization of transition states. Transition states represent the highest energy point along the minimum energy path (MEP) connecting reactants and products in a chemical reaction. Identifying these structures and their associated energy barriers is critical for understanding reaction kinetics and mechanisms. Methods like the Nudge Elastic Band (NEB) or the reaction path Hamiltonian are used to map these pathways. molcas.orgyoutube.comarxiv.orgucsb.edusmu.edu For reactions involving this compound, computational chemists would seek to identify the transition state structures for key transformations, such as ring-opening reactions or reactions involving the hydroxyl group. The energy barrier associated with these transition states provides a quantitative measure of the activation energy required for the reaction to proceed. molcas.org
Prediction of Reactivity and Selectivity
Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of molecules. By analyzing electronic properties, such as frontier molecular orbital energies and charge distributions, and by calculating activation energies for competing reaction pathways, computational methods can forecast which reactions are most likely to occur and which products will be favored. For this compound, this could involve predicting its susceptibility to nucleophilic or electrophilic attack, or its behavior in catalytic processes. Computational tools can also be used to design molecules with tailored reactivity or selectivity, often by modifying substituents or the core structure. mdpi.combeilstein-journals.orgnih.govmit.edursc.org The accuracy of these predictions is highly dependent on the chosen computational method and basis set, with small errors in transition state energies potentially leading to reversed selectivity predictions. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a complementary approach to quantum chemical calculations by providing insights into the dynamic behavior of molecules over time. MD simulations track the trajectories of atoms and molecules by integrating Newton's equations of motion, allowing researchers to study conformational changes, solvation effects, and interactions within complex systems. labxing.commdpi.comarxiv.orgmpg.deelifesciences.org
For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in solution or at an interface. Understanding these dynamics is crucial for predicting how the molecule will behave in various chemical or biological contexts. For example, simulations might reveal the preferred orientations of the hydroxyl group or the stability of the aziridine (B145994) ring under different conditions. slideshare.net The application of MD simulations extends to understanding protein-ligand interactions, membrane dynamics, and the behavior of molecules in complex solutions, providing a dynamic perspective that complements static quantum chemical calculations. labxing.commdpi.com
Computational Design of Novel this compound Derivatives and Catalysts
Computational chemistry plays a pivotal role in the design of new molecules and catalysts. By leveraging quantum chemical calculations and molecular dynamics, researchers can computationally screen potential candidates, predict their properties, and optimize their structures for specific applications. creative-quantum.eunih.govespci.frresearchgate.netnih.gov
In the context of this compound, computational design could focus on creating novel derivatives with enhanced properties or designing catalysts that incorporate the aziridinemethanol scaffold. This might involve modifying the aziridine ring or the hydroxymethyl group to tune reactivity, selectivity, or other functional characteristics. For instance, computational studies can guide the design of ligands for metal catalysts or the development of new organic catalysts based on the structural features of this compound. creative-quantum.euespci.frresearchgate.net The ability to predict reaction pathways and transition states computationally also aids in understanding and designing catalytic cycles. arxiv.orgcreative-quantum.eu Furthermore, computational methods can be used to predict how modifications to a molecule will affect its electronic structure and, consequently, its catalytic activity or selectivity. beilstein-journals.orgnih.gov
Polymerization Chemistry and Materials Science Applications of 1 Aziridinemethanol Derivatives
Polymerization of 1-Aziridinemethanol Derivatives
Aziridines, characterized by their strained three-membered heterocyclic ring containing a nitrogen atom, are amenable to ring-opening polymerization (ROP). The presence of substituents, such as the hydroxymethyl group in this compound, can influence the polymerization behavior and the properties of the resulting polymers.
Cationic Ring-Opening Polymerization (CROP): Traditional cationic polymerization of simple aziridines often leads to the formation of branched poly(ethylene imine) (PEI) due to nucleophilic attack by secondary and tertiary amines present in the growing polymer chain researchgate.netmdpi.commpg.de. The mechanism involves the formation of an aziridinium (B1262131) ion, which is then attacked by another aziridine (B145994) monomer or a growing polymer chain researchgate.netmpg.deacs.org. While this method can produce polymers, achieving precise control over molecular weight and linearity can be challenging without specific modifications.
Anionic Ring-Opening Polymerization (AROP): For more controlled polymerization, particularly to achieve linear polymer structures, activated aziridines are often employed. This includes N-sulfonylaziridines and N-carboxylate-activated aziridines, where the electron-withdrawing group on the nitrogen atom stabilizes the propagating anion and suppresses branching mdpi.comrsc.orgacs.orgdigitellinc.com. While direct polymerization data for this compound via AROP is less detailed in the provided literature, similar functionalized aziridines, such as those with ester or carboxylate groups, have been successfully polymerized using AROP to yield controlled architectures mdpi.comacs.orgresearchgate.net. The hydroxyl group in this compound could potentially be protected or its reactivity managed to enable controlled anionic polymerization or to influence the polymer's properties post-polymerization.
The choice of initiator, catalyst, and reaction conditions plays a crucial role in determining the polymerization pathway and the resulting polymer architecture. For instance, N-substituted aziridines with activating groups are key to achieving living anionic polymerization, allowing for controlled molecular weights and low dispersities acs.orgresearchgate.net.
Incorporation into Polymeric Architectures
This compound derivatives can be incorporated into polymeric architectures in several ways:
Homopolymerization: Polymerizing this compound or its derivatives can lead to poly(this compound) or related polyamine structures with pendant hydroxyl groups. These hydroxyl groups can serve as sites for further chemical modification or cross-linking mpg.deresearchgate.net.
Copolymerization: These aziridine monomers can be copolymerized with other vinyl monomers or cyclic monomers. This allows for the creation of copolymers with tailored properties, combining the characteristics of different monomer units. For example, sulfonyl aziridines have been copolymerized with ethylene (B1197577) oxide to create amphiphilic block copolymers acs.org. The incorporation of a hydroxyl-functionalized aziridine like this compound would introduce hydroxyl functionalities into the copolymer backbone or side chains.
Grafting and Post-Modification: Aziridine moieties can also be incorporated into pre-formed polymers, which can then undergo ring-opening reactions to graft new polymer chains or functional groups. Conversely, polymers synthesized from aziridine derivatives can be further modified by reacting their pendant functional groups, such as the hydroxyl group from the methanol (B129727) moiety researchgate.net.
Role as a Monomer in Advanced Polymer Synthesis
The utility of this compound derivatives as monomers in advanced polymer synthesis stems from the ability to control the polymerization process and create well-defined macromolecular structures.
Controlled Molecular Weight and Architecture: Through methods like living anionic ring-opening polymerization of activated aziridines, it is possible to achieve polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ) acs.orgresearchgate.net. This level of control is essential for applications requiring precise material properties.
Synthesis of Functional Polyamines: The polymerization of aziridines, particularly through controlled routes, yields polyamines. When using functionalized aziridines like this compound, these polyamines possess pendant hydroxyl groups. These hydroxyl groups can be utilized for post-polymerization modifications, such as esterification or etherification, or they can participate in cross-linking reactions to form networks mpg.deresearchgate.net.
Block Copolymers: The controlled nature of some aziridine polymerizations allows for the synthesis of block copolymers, where segments of poly(this compound) or its derivatives are linked to other polymer blocks. This capability opens avenues for creating amphiphilic materials or polymers with complex architectures acs.orgresearchgate.net.
Design of Functional Polymeric Materials
Polymers derived from this compound and its related functionalized aziridines offer a range of desirable properties and functionalities, leading to diverse material applications. The polyamine backbone combined with the hydroxyl functionality contributes to their utility.
Coatings and Adhesives: Polyfunctional aziridines are known to enhance adhesion, improve chemical and water resistance, and accelerate curing times in coatings and adhesives polyaziridineglobal.comontosight.ai. Polymers containing hydroxyl groups, derived from monomers like this compound, can further participate in cross-linking reactions, leading to robust coatings and adhesives with improved mechanical properties and durability polyaziridineglobal.comgoogle.com.
Biomedical Applications: Poly(ethylene imine) (PEI) and its derivatives, which can be synthesized from aziridines, are widely studied for non-viral gene delivery due to their ability to complex with DNA and their proton-sponge effect mdpi.comrsc.orgresearchgate.net. The presence of hydroxyl groups from this compound could potentially influence the biocompatibility, solubility, or cell interaction of such biomaterials. Furthermore, the hydroxyl groups offer sites for conjugating biomolecules or drugs.
CO2 Capture and Chelation: The amine functionalities in polyamines derived from aziridines make them effective for CO2 adsorption and metal ion chelation mdpi.comrsc.orgresearchgate.net. The specific structure and functional groups can influence the efficiency and selectivity of these processes.
Other Applications: Polymers incorporating aziridine units have also found applications in areas such as antibacterial and antimicrobial coatings, materials templating, and textile treatments, benefiting from the inherent reactivity and functional groups researchgate.netpolyaziridineglobal.com.
The ability to precisely control the polymerization of aziridine derivatives, coupled with the inherent functionality of the hydroxyl group in this compound, makes these monomers valuable building blocks for designing advanced functional polymeric materials.
Q & A
Q. How should conflicting hypotheses about this compound’s mechanism of action in catalytic cycles be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
